molecular formula C13H14ClN5O B3010426 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone CAS No. 1396758-78-3

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone

Cat. No. B3010426
CAS RN: 1396758-78-3
M. Wt: 291.74
InChI Key: GYFVEPOXRQGLSF-UHFFFAOYSA-N
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Description

The compound "(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone" is a chemical entity that appears to be related to a family of compounds that involve a piperidine ring and a chlorophenyl group. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed in the papers offer insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves starting materials such as piperidine derivatives and chlorophenyl groups. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding a reasonable overall yield of 62.4% . Similarly, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride . These methods could potentially be adapted for the synthesis of "(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis, which includes a piperidin-1-yl)methanone moiety, was reported . The crystal structure of an adduct comprising a (4-chlorophenyl)methanone component with piperidine substituents was also determined, revealing specific dihedral angles between the benzene ring and the piperidine rings . These structural analyses provide a foundation for understanding the molecular geometry and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of compounds within this family can be inferred from the reported studies. For instance, the presence of a piperidine ring and a chlorophenyl group could suggest potential for nucleophilic substitution reactions or participation in hydrogen bonding, as seen in the formation of chains in the crystal structure of a related compound . Additionally, the sulfonyl group in 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol indicates a potential for electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystallographic data for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provides insights into the compound's crystalline structure and conformation . These properties are crucial for understanding the behavior of the compound under various conditions and can be used to predict the properties of "(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone."

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Methods: The compound is synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials through processes like amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010).
  • Structural Studies: Single crystal X-ray diffraction studies have been used to determine the structure of similar compounds, revealing specific conformations and intermolecular interactions, such as hydrogen bonds and π···π interactions (C. S. Karthik et al., 2021).

Chemical Properties and Analysis

  • Molecular Interaction Studies: The compound's molecular interactions, including conformational analysis and stability, are explored using methods like molecular orbital analysis. This helps in understanding its binding and interaction properties (J. Shim et al., 2002).
  • Spectroscopic Characterization: Spectroscopic techniques like UV, IR, NMR, and mass spectrometry are employed for detailed characterization and analysis of compounds with similar structural features (M. Shahana & A. Yardily, 2020).

Biological and Pharmacological Activities

  • Antimicrobial Activity: Compounds with similar structures have been evaluated for their antibacterial and antifungal activities, showing variable results against different pathogenic strains (L. Mallesha & K. Mohana, 2014).
  • Neuroprotective Effects: Certain derivatives exhibit neuroprotective effects against glutamate-induced cell death in vitro and have shown potential in anti-ischemic activities in vivo (Y. Zhong et al., 2020).

Applications in Materials Science

  • Crystal Structure Analysis: The crystal structures of similar compounds are analyzed for understanding their molecular arrangement and stability, which can be crucial for developing new materials (B. Revathi et al., 2015).

Other Notable Applications

  • Molecular Docking Studies: Docking studies are conducted to understand the antibacterial activity and interaction with biological targets, providing insights for drug development (M. Shahana & A. Yardily, 2020).

properties

IUPAC Name

[2-(4-chlorophenyl)tetrazol-5-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c14-10-4-6-11(7-5-10)19-16-12(15-17-19)13(20)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFVEPOXRQGLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone

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